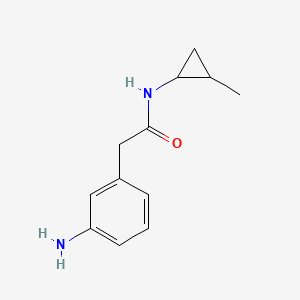
2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide, also known as AMPA, is a chemical compound that has been studied extensively for its potential as a therapeutic agent. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mechanism of Action
The mechanism of action of 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways. In particular, 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide has been shown to inhibit the activity of the protein kinase B/Akt pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide has a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and have neuroprotective effects. Additionally, 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tissue remodeling.
Advantages and Limitations for Lab Experiments
2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, it has been shown to have activity against a range of diseases, making it a useful tool for studying disease pathways. However, there are also limitations to using 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Future Directions
There are several future directions for research on 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide. One area of interest is the development of more potent and selective 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide analogs that could be used as therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide and its effects on cellular signaling pathways. Finally, there is a need for more in vivo studies to determine the efficacy and safety of 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide as a therapeutic agent.
Synthesis Methods
The synthesis of 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide involves the reaction of 3-nitroacetanilide with 2-methylcyclopropylamine in the presence of a reducing agent such as iron powder or zinc dust. This reaction results in the formation of 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide as a white crystalline solid.
Scientific Research Applications
2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have activity against a range of diseases, including cancer, inflammation, and neurodegenerative disorders. In particular, 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-5-11(8)14-12(15)7-9-3-2-4-10(13)6-9/h2-4,6,8,11H,5,7,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHZXCJKPHAVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1NC(=O)CC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(3-aminophenyl)ethanone](/img/structure/B7555528.png)
![2-[3-(2,4-Dichlorophenyl)propanoylamino]-4-methoxybutanoic acid](/img/structure/B7555531.png)
![2-[3-(3-Bromophenyl)propanoylamino]-4-methoxybutanoic acid](/img/structure/B7555535.png)
![2-[2-[(4-Chlorobenzoyl)amino]phenyl]acetic acid](/img/structure/B7555541.png)


![2-chloro-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7555553.png)
![2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555556.png)
![1-[[2-(3-Chlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7555565.png)
![4-Methoxy-2-[3-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]butanoic acid](/img/structure/B7555578.png)
![(E)-3-(4-fluorophenyl)-1-[3-(methylamino)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7555587.png)
![N-[1-(hydroxymethyl)cyclopentyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B7555599.png)

![2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7555615.png)